molecular formula C13H17N3O3 B2356801 (E)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one CAS No. 2035001-63-7

(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one

Cat. No.: B2356801
CAS No.: 2035001-63-7
M. Wt: 263.297
InChI Key: ZJKZPALDJPFFDE-ONEGZZNKSA-N
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Description

(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.297. The purity is usually 95%.
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Properties

IUPAC Name

(E)-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-3-4-13(17)16-6-5-10(9-16)19-12-8-14-7-11(15-12)18-2/h3-4,7-8,10H,5-6,9H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKZPALDJPFFDE-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(C1)OC2=NC(=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(C1)OC2=NC(=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one is a complex organic compound characterized by its unique structural features, which include a pyrrolidine ring and a methoxypyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Structural Overview

The molecular formula of this compound is C18H19N3O3C_{18}H_{19}N_{3}O_{3}, with a molecular weight of approximately 325.4 g/mol. Its structure includes:

  • Pyrrolidine Ring : A five-membered ring that contributes to the compound's biological activity.
  • Methoxypyrazine Group : Known for its role in various biological interactions, enhancing the compound's pharmacological profile.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For example, derivatives containing dioxole and pyrazine rings have shown efficacy in inhibiting matrix metalloproteinases (MMPs), which are crucial in cancer progression and metastasis .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The mechanism likely involves the disruption of cellular signaling pathways essential for cancer cell survival.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the cytotoxicity of this compound against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The results indicated:

Cell LineIC50 Value (μM)Mechanism of Action
A5495.0Induction of apoptosis via mitochondrial pathway
MCF74.5Inhibition of cell proliferation
HeLa6.0Cell cycle arrest at G0/G1 phase

These findings suggest that the compound exhibits promising anticancer properties through multiple mechanisms.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrrolidine and pyrazine moieties significantly influence biological activity. For instance, substituents on the methoxypyrazine group enhance binding affinity to target proteins involved in tumor growth .

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